![molecular formula C21H25ClN2O2 B4967782 N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine](/img/structure/B4967782.png)
N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine, commonly referred to as N-desmethylclozapine (NDMC), is a metabolite of the antipsychotic drug clozapine. NDMC has been found to have unique pharmacological properties, which have led to its use in scientific research.
Mechanism of Action
N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine acts as a partial agonist at the serotonin 5-HT2A receptor and an antagonist at the dopamine D4 receptor. This unique pharmacological profile may contribute to its therapeutic effects in schizophrenia.
Biochemical and Physiological Effects:
N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine has been found to increase the release of dopamine in the prefrontal cortex and striatum, which may contribute to its antipsychotic effects. It has also been shown to increase the release of serotonin in the hippocampus, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine in lab experiments is its unique pharmacological profile, which may provide insights into the underlying mechanisms of schizophrenia and depression. However, one limitation is its limited availability, which may make it difficult to conduct large-scale studies.
Future Directions
1. Investigating the potential therapeutic effects of N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine in other psychiatric disorders, such as bipolar disorder and anxiety disorders.
2. Studying the long-term effects of N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine on brain function and behavior.
3. Investigating the potential use of N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine as a biomarker for schizophrenia and depression.
4. Developing new synthetic methods for N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine to increase its availability for research purposes.
5. Investigating the potential use of N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine in combination with other drugs for the treatment of psychiatric disorders.
Synthesis Methods
N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine can be synthesized from clozapine through demethylation using sodium hydride as a base. The resulting product is then treated with benzyl chloride to produce N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine.
Scientific Research Applications
N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine has been used in various scientific studies to investigate its potential therapeutic effects. It has been found to have a high affinity for the serotonin 5-HT2A receptor and the dopamine D4 receptor, which are both implicated in schizophrenia. N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine has been shown to have antipsychotic and antidepressant effects in animal models.
properties
IUPAC Name |
1-[3-[benzyl(methyl)amino]piperidin-1-yl]-2-(2-chlorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-23(14-17-8-3-2-4-9-17)18-10-7-13-24(15-18)21(25)16-26-20-12-6-5-11-19(20)22/h2-6,8-9,11-12,18H,7,10,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHFNHYUVJAWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.